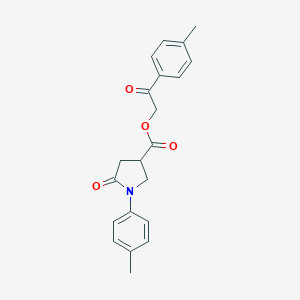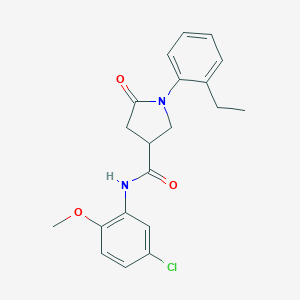
2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine-based compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate include anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its high purity and yield, making it an ideal compound for various research studies. However, its limited solubility in water can be a limitation in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include further studies on its mechanism of action, optimization of its synthesis method, and exploring its potential therapeutic applications in other diseases. Additionally, the development of more water-soluble derivatives of the compound can enhance its use in lab experiments.
In conclusion, 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, and it exhibits a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the condensation of 4-chlorophenylacetic acid with 2,3-dimethylphenyl glycine followed by cyclization with acetic anhydride. The resulting compound is purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Propiedades
Nombre del producto |
2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C21H20ClNO4 |
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-13-4-3-5-18(14(13)2)23-11-16(10-20(23)25)21(26)27-12-19(24)15-6-8-17(22)9-7-15/h3-9,16H,10-12H2,1-2H3 |
Clave InChI |
JOYPAYSOJRACHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















